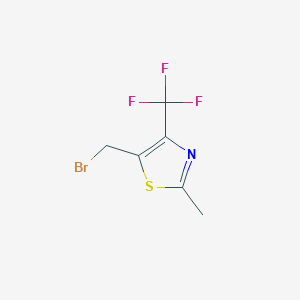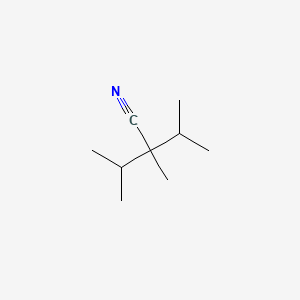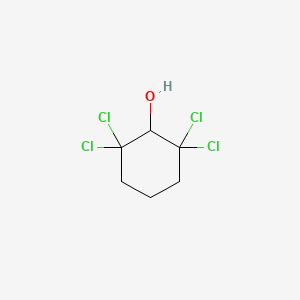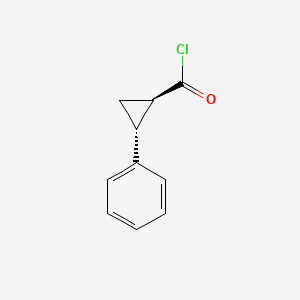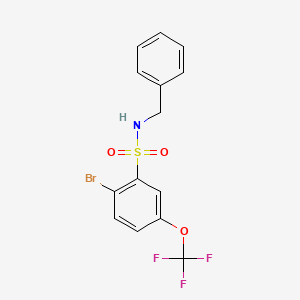
N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide” is a chemical compound with the CAS Number: 951885-49-7. It has a molecular weight of 410.21 . The IUPAC name for this compound is N-benzyl-2-bromo-5-(trifluoromethoxy)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrF3NO3S/c15-12-7-6-11(22-14(16,17)18)8-13(12)23(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
Drug Synthesis
N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide is used in the synthesis of drugs. For example, it is used in the synthesis of N-Benzyl cyclo-tertiary amines, which are basic building blocks of many active pharmaceutical ingredients . The effective synthesis of N-Benzyl cyclo-tertiary amines using imine reductase is a green approach .
Enzyme Engineering
The compound is used in the field of enzyme engineering. For instance, it is used in the rational engineering of Mesorhizobium Imine Reductase for improved synthesis of N-Benzyl Cyclo-tertiary Amines . This research offers an efficient method for engineering IRED, significantly improving conversion and selectivity for N-Benzyl cyclo-tertiary amines .
Antifungal Activity
N-Benzyl derivatives of tetramycin B, which can be synthesized from N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide, have been found to possess high antifungal activity . These derivatives are low toxic agents and their acute toxicity (LD 50) is 7–8 times lower than that of the starting antibiotic .
Treatment of Mycoses
The N-Benzyl derivatives of tetramycin B are used in the treatment of various forms of mycoses . Polyene macrolide antibiotics, which include N-Benzyl derivatives of tetramycin B, are widely used in medical practice for the treatment of both superficial and deep mycoses .
Development of Antibiotics
N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide is used in the development of new antibiotics . The automated intellectual information system for optimal choice of the conditions for rational design, synthesis and using in medical practice of novel derivatives of polyene macrolide antibiotics was developed .
Mechanism of Action
The mechanism of action for “N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide” is not specified in the search results. It’s worth noting that the mechanism of action for a chemical compound often depends on its intended use, such as whether it’s used for medicinal purposes, in materials science, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-bromo-5-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO3S/c15-12-7-6-11(22-14(16,17)18)8-13(12)23(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUAOFDEHBVKLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650524 |
Source


|
| Record name | N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951885-49-7 |
Source


|
| Record name | 2-Bromo-N-(phenylmethyl)-5-(trifluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



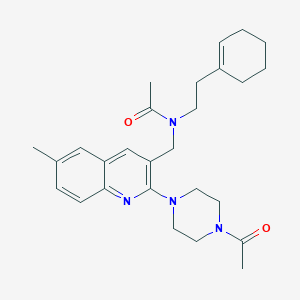
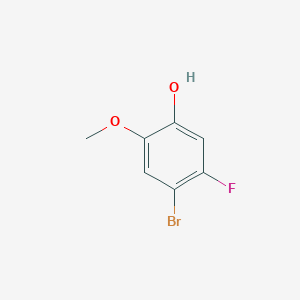




![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)
